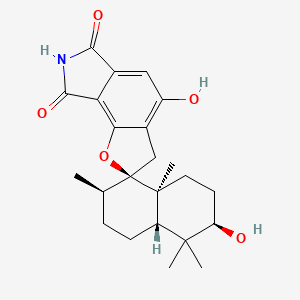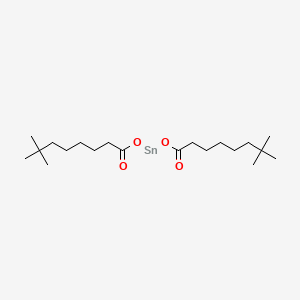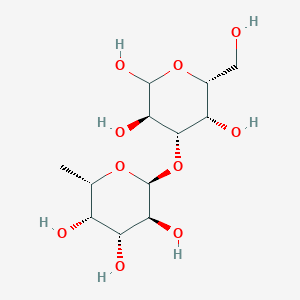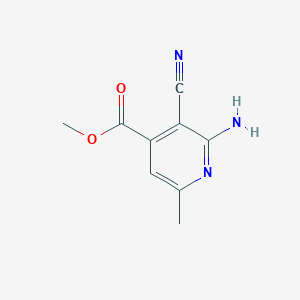
7,7-Difluoroicosa-5,8,11,14-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Difluoroicosa-5,8,11,14-tetraenoic acid: is a synthetic compound characterized by the presence of fluorine atoms at the 7th position and multiple double bonds at the 5th, 8th, 11th, and 14th positions of the icosa chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoroicosa-5,8,11,14-tetraenoic acid typically involves multi-step organic reactions. The process begins with the preparation of the icosa chain, followed by the introduction of double bonds and fluorine atoms. Common reagents used in these reactions include halogenating agents, catalysts, and solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures to handle hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Difluoroicosa-5,8,11,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds or the carboxylic acid group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can replace the fluorine atoms under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
7,7-Difluoroicosa-5,8,11,14-tetraenoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate the effects of fluorinated fatty acids on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7,7-Difluoroicosa-5,8,11,14-tetraenoic acid involves its interaction with molecular targets and pathways. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to changes in metabolic pathways and biological activities, making it a valuable tool for studying biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 7,7-Difluoroheptadeca-5,8,11,14-tetraenoic acid
- 7,7-Difluorononadeca-5,8,11,14-tetraenoic acid
- 7,7-Difluoroeicosa-5,8,11,14-tetraenoic acid
Uniqueness
7,7-Difluoroicosa-5,8,11,14-tetraenoic acid is unique due to its specific chain length and the position of the fluorine atoms. This structural uniqueness can result in different chemical and biological properties compared to similar compounds. For example, the presence of fluorine atoms can enhance the compound’s stability and alter its reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H30F2O2 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
7,7-difluoroicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30F2O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-20(21,22)18-15-12-13-16-19(23)24/h6-7,9-10,14-15,17-18H,2-5,8,11-13,16H2,1H3,(H,23,24) |
Clave InChI |
SVOXCZQGAVAPHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCC=CC(C=CCCCC(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)

![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)






![9,9-Difluorobicyclo[6.1.0]non-4-ene](/img/structure/B13832657.png)
![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)

